(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile
CAS No.: 135017-80-0
Cat. No.: VC17064397
Molecular Formula: C20H26N6O5
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135017-80-0 |
|---|---|
| Molecular Formula | C20H26N6O5 |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile |
| Standard InChI | InChI=1S/C16H22N6O.C4H4O4/c1-21(2)12-15-4-3-14(23-15)11-19-5-7-22-8-6-20-16(22)13(9-17)10-18;5-3(6)1-2-4(7)8/h3-4,19-20H,5-8,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
| Standard InChI Key | OWXPMSFLRPFOIE-WLHGVMLRSA-N |
| Isomeric SMILES | CN(C)CC1=CC=C(O1)CNCCN2CCNC2=C(C#N)C#N.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | CN(C)CC1=CC=C(O1)CNCCN2CCNC2=C(C#N)C#N.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, (E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile, reflects its intricate architecture. Key structural components include:
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Furan ring: Substituted at the 5-position with a dimethylaminomethyl group, enhancing solubility and potential for nucleophilic interactions.
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Imidazolidin-2-ylidene core: A cyclic amidine system capable of acting as a ligand in metal coordination complexes.
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Propanedinitrile moiety: An electron-withdrawing group that may influence redox properties or participate in cycloaddition reactions.
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(E)-but-2-enedioic acid: A dicarboxylic acid in the trans configuration, contributing to acidity and hydrogen-bonding capacity.
Table 1: Fundamental Chemical Properties
| Property | Value/Descriptor |
|---|---|
| CAS No. | 135017-80-0 |
| Molecular Formula | |
| Molecular Weight | 430.5 g/mol |
| SMILES (Isomeric) | CN(C)CC1=CC=C(O1)CNCCN2CCNC2=C(C#N)C#N.C(=C/C(=O)O)\C(=O)O |
| InChIKey | OWXPMSFLRPFOIE-WLHGVMLRSA-N |
| PubChem CID | 6449357 |
The stereochemistry of the but-2-enedioic acid component (E-configuration) is critical for its spatial orientation, potentially affecting intermolecular interactions.
Physicochemical Properties
Solubility and Stability
The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), while the dinitrile and dicarboxylic acid moieties may limit solubility in aqueous media. Stability under ambient conditions is inferred from its storage recommendations (room temperature, inert atmosphere).
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include ~2200 cm, ~1700 cm, and ~3300 cm.
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NMR: NMR would reveal resonances for the furan protons (δ 6.5–7.5 ppm), methylene groups adjacent to nitrogen (δ 2.5–3.5 ppm), and the trans-olefinic protons (δ 6.0–7.0 ppm).
Future Research Priorities
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Synthetic Optimization: Elucidate reaction mechanisms and improve yields.
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Biological Screening: Evaluate antimicrobial, anticancer, and enzyme-inhibitory potential.
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Computational Modeling: Predict reactivity and ligand-binding affinities via DFT calculations.
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